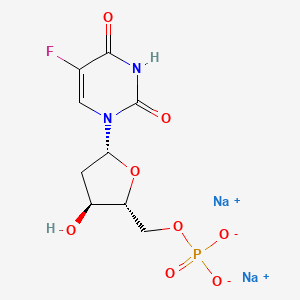

Phosphate de sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytétrahydrofuran-2-yl)méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

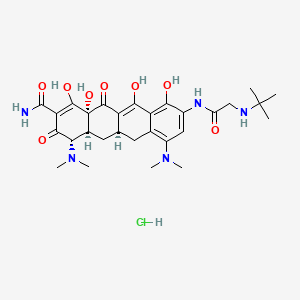

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is a synthetic nucleotide analog. It is an intracellularly generated metabolite of 5-Fluorouracil, a widely used reagent in molecular biology to study DNA synthesis and metabolism . This compound is known for its role as a DNA synthesis inhibitor and is extensively used in cancer research and treatment due to its ability to induce cell death in cancer cells .

Applications De Recherche Scientifique

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt has a wide range of applications in scientific research:

Cancer Research: It is used to study the mechanisms of DNA synthesis inhibition and to induce cell death in cancer cells.

Molecular Biology: The compound is employed in studies on the activity and function of thymidylate synthase, an enzyme involved in DNA synthesis.

Neuroscience: It has been used as an anti-mitotic agent for culturing mouse primary cortical neurons.

Pharmacology: The compound is used to investigate the effects of DNA synthesis inhibitors on various biological systems.

Mécanisme D'action

Target of Action

The primary target of Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate, also known as 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt (FdUMP), is thymidylate synthase (TS) . TS is an essential enzyme in the DNA synthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis .

Mode of Action

FdUMP inhibits TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate . This prevents the conversion of dUMP to dTMP, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The action of FdUMP affects the DNA synthesis pathway . By inhibiting TS, FdUMP prevents the formation of dTMP, a critical component of DNA. This leads to an imbalance in the nucleotide pool and induces DNA damage, ultimately leading to cell death .

Result of Action

The inhibition of TS by FdUMP leads to the disruption of DNA synthesis, causing DNA damage and ultimately inducing cell death . This makes FdUMP an effective anti-mitotic agent, and it has been used extensively in studies on the activity and function of TS .

Analyse Biochimique

Biochemical Properties

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thymidylate synthase (TS), an enzyme involved in DNA synthesis . The nature of these interactions involves the inhibition of DNA synthesis .

Cellular Effects

The effects of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it acts as a DNA synthesis inhibitor . In combination with RNA synthesis inhibitor 3’-C-ethinylcytidine, it induces cell death in cervical cancer cells at nanomolar concentrations .

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it acts as a potent inhibitor of thymidylate synthase, thereby inhibiting DNA synthesis .

Metabolic Pathways

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is involved in metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels. Specifically, it is a metabolite of 5-Fluorouracil (5-FU), a reagent used to study DNA synthesis and metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt typically involves the phosphorylation of 5-Fluoro-2’-deoxyuridine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 5’ position of the deoxyribose sugar.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted by other nucleophiles under specific conditions.

Hydrolysis: The compound can undergo hydrolysis to yield 5-Fluoro-2’-deoxyuridine and inorganic phosphate.

Common Reagents and Conditions

Phosphorylation: Phosphorus oxychloride (POCl3) and pyridine are commonly used for the phosphorylation of 5-Fluoro-2’-deoxyuridine.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

Major Products Formed

5-Fluoro-2’-deoxyuridine: Formed through hydrolysis.

Inorganic Phosphate: Another product of hydrolysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluorouracil: A precursor of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt, used in cancer treatment.

5-Fluoro-2’-deoxyuridine: Another precursor, also used in cancer research.

Thymidine 5’-monophosphate: A naturally occurring nucleotide involved in DNA synthesis.

Uniqueness

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is unique due to its potent inhibitory effect on thymidylate synthase, making it a valuable tool in cancer research and treatment. Its ability to induce cell death in cancer cells at nanomolar concentrations sets it apart from other similar compounds .

Propriétés

Numéro CAS |

103226-10-4 |

|---|---|

Formule moléculaire |

C9H11FN2NaO8P |

Poids moléculaire |

348.15 g/mol |

Nom IUPAC |

sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C9H12FN2O8P.Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t5-,6+,7+;/m0./s1 |

Clé InChI |

MMBCLHTXMDSSCH-VWZUFWLJSA-M |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])[O-])O.[Na+].[Na+] |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+] |

SMILES canonique |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)

![1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1139405.png)

![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B1139408.png)